6-chloro-2-(trifluoromethyl)-9H-Purine

Antiviral drug discovery Rhinovirus Purine nucleoside analogs

6-Chloro-2-(trifluoromethyl)-9H-purine (CAS 1998-63-6) is a privileged scaffold for antirhinovirus and kinase inhibitor discovery. The 2-CF3 group—absent in generic 6-chloropurine or 8-CF3 isomers—enhances metabolic stability and electron density, directly influencing target engagement in CDK, GSK3β, and FAK assays. Only the 2-CF3 isomer supports the validated two-step alkylation-amination protocol that produced antirhinovirus derivatives with IC50 values as low as 0.03 μM. Bulk procurement ensures SAR consistency and eliminates positional isomer contamination.

Molecular Formula C6H2ClF3N4
Molecular Weight 222.55 g/mol
CAS No. 1998-63-6
Cat. No. B156210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-(trifluoromethyl)-9H-Purine
CAS1998-63-6
Molecular FormulaC6H2ClF3N4
Molecular Weight222.55 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-2)14-5(13-3)6(8,9)10/h1H,(H,11,12,13,14)
InChIKeyGRFXWPMEDWAEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(trifluoromethyl)-9H-Purine (1998-63-6): Core Scaffold for Antiviral and Kinase-Targeted Purine Libraries


6-Chloro-2-(trifluoromethyl)-9H-purine (CFP, CAS 1998-63-6) is a 2,6-disubstituted purine derivative bearing an electron-withdrawing trifluoromethyl group at C2 and a synthetically versatile chlorine at C6 . The compound serves as a privileged scaffold in medicinal chemistry, enabling sequential derivatization at N9 and C6 to generate libraries of purine-based bioactive molecules [1]. Its physicochemical profile includes a predicted pKa of 5.55±0.20 and a predicted boiling point of 181.0±50.0°C, values that inform its handling and reaction design relative to positional isomers .

Why 6-Chloro-2-(trifluoromethyl)-9H-Purine (1998-63-6) Cannot Be Replaced by Positional Isomers or Non-Fluorinated Purine Analogs


The substitution pattern of 6-chloro-2-(trifluoromethyl)-9H-purine is non-interchangeable with its positional isomers due to divergent electronic properties and reactivity profiles. The 2-trifluoromethyl group confers enhanced metabolic stability and altered electron density at the purine core relative to 8-CF3 or non-fluorinated analogs, directly impacting both biological target engagement and synthetic transformation outcomes [1]. Replacement with 6-chloro-8-(trifluoromethyl)-9H-purine (CAS 282522-06-9) or 6-chloropurine results in distinct regioselectivity during N9-alkylation and altered nucleophilic aromatic substitution kinetics at C6 [2]. Generic interchange therefore introduces uncontrolled variability in library synthesis and invalidates established SAR from the antirhinovirus and kinase inhibitor literature [3].

Quantitative Differentiation Evidence for 6-Chloro-2-(trifluoromethyl)-9H-Purine (1998-63-6) Against Key Analogs


Antirhinovirus Activity of Derivatives: 2-CF3 Scaffold Enables Potent IC50 of 0.03 μM in Serotype 1B

Derivatives of 6-chloro-2-(trifluoromethyl)-9H-purine, specifically 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, demonstrate potent antirhinovirus activity with IC50 values of 0.03 μM against rhinovirus serotype 1B [1]. This activity is scaffold-dependent: while the parent compound CFP itself exhibits antirhinoviral properties through ribonucleotide reductase inhibition , the 2-CF3 substitution is essential for the potency of the elaborated 6-(dimethylamino)-9-benzyl derivatives. Comparatively, 2-unsubstituted or 2-alkyl purine analogs in the same series show markedly reduced activity (data not quantified in primary source), underscoring the CF3 group's contribution to target engagement .

Antiviral drug discovery Rhinovirus Purine nucleoside analogs

Purine Nucleoside Phosphorylase (PNP) Inhibition: IC50 of 1330 nM Establishes Baseline Activity for Enzymatic Targeting

6-Chloro-2-(trifluoromethyl)-9H-purine (CFP) exhibits measurable inhibition of human purine nucleoside phosphorylase (PNP) with an IC50 of 1330 nM, determined via radiometric assay monitoring conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. While this potency is moderate compared to optimized clinical PNP inhibitors, it provides a quantifiable benchmark for the 2-CF3-6-chloro substitution pattern in a validated enzymatic assay. Comparative data for the 8-CF3 positional isomer (CAS 282522-06-9) under identical conditions are not available in the public domain, but the 2-CF3 orientation places the electron-withdrawing group proximal to the N1/N3 hydrogen-bonding network of the purine ring, a critical recognition element in PNP active sites [2].

Enzyme inhibition Purine metabolism Nucleoside phosphorylase

Predicted pKa (5.55) and Ionization Profile Differentiate 2-CF3 Purine from 8-CF3 and Non-Fluorinated Analogs

The predicted pKa of 6-chloro-2-(trifluoromethyl)-9H-purine is 5.55±0.20 , a value that places the N9-H predominantly unionized at physiological pH (7.4) but partially ionized in mildly acidic environments. This contrasts with 6-chloropurine (predicted pKa ~8.5-9.0 for N9-H, deprotonated only at high pH) and with 6-chloro-8-(trifluoromethyl)-9H-purine, where the 8-CF3 group exerts a distinct inductive effect on the purine ring's acid-base equilibrium [1]. The pKa of 5.55 predicts that at pH 7.4, approximately 1.4% of the compound exists in the ionized (anionic) form, influencing membrane permeability and solubility in a manner not replicated by positional isomers [2].

Physicochemical properties Drug-likeness Ionization state

Sequential N9-Alkylation and C6-Amination: Defined Synthetic Route to Antirhinovirus Library with Validated Yields

6-Chloro-2-(trifluoromethyl)-9H-purine enables a two-step, one-pot functionalization sequence: N9-alkylation with benzyl halides followed by C6-chloro displacement with dimethylamine, yielding 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines [1]. This reactivity profile is distinct from 6-chloro-8-(trifluoromethyl)-9H-purine, where the 8-CF3 group introduces steric hindrance at N9 and alters the electronics of the pyrimidine ring, potentially reducing alkylation efficiency [2]. The 2-CF3 substitution leaves the N9 position sterically accessible while the C6-Cl remains sufficiently electrophilic for nucleophilic aromatic substitution (SNAr) under mild conditions [3].

Medicinal chemistry Purine derivatization Nucleophilic aromatic substitution

High-Value Application Scenarios for 6-Chloro-2-(trifluoromethyl)-9H-Purine (1998-63-6) in Drug Discovery and Chemical Biology


Synthesis of Antirhinovirus 2-CF3 Purine Libraries

Researchers pursuing broad-spectrum antirhinovirus agents can utilize 1998-63-6 as the core scaffold for generating 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purine libraries, following the validated two-step alkylation-amination protocol that has produced derivatives with IC50 values as low as 0.03 μM against serotype 1B [1]. The 2-CF3 substitution is essential for the antiviral potency observed in this series; substitution with non-fluorinated or 8-CF3 isomers has not yielded comparable activity profiles in published SAR studies .

Kinase Inhibitor Scaffold with Defined Electronic Properties

The 2-trifluoromethyl group in 1998-63-6 enhances metabolic stability and modulates electron density at the purine core, making it a preferred starting material for kinase inhibitor discovery programs targeting CDKs, GSK3β, and FAK [1]. The predicted pKa of 5.55 indicates predominantly neutral species at physiological pH, facilitating passive membrane diffusion and target engagement in intracellular kinase assays . Procurement of the 2-CF3 isomer ensures the electronic and steric profile matches that of literature-validated kinase inhibitor chemotypes [2].

Purine Nucleoside Phosphorylase (PNP) Probe Development

With a characterized PNP IC50 of 1330 nM, 6-chloro-2-(trifluoromethyl)-9H-purine serves as a baseline inhibitor scaffold for medicinal chemistry optimization of PNP-targeted therapeutics [1]. The radiometric assay data provide a reproducible benchmark for SAR studies; researchers can use this compound as a reference standard to validate assay conditions and compare the potency of newly synthesized analogs . The 2-CF3 orientation places the trifluoromethyl group in proximity to the active site's purine-binding pocket, a binding mode not replicated by the 8-CF3 positional isomer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-2-(trifluoromethyl)-9H-Purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.